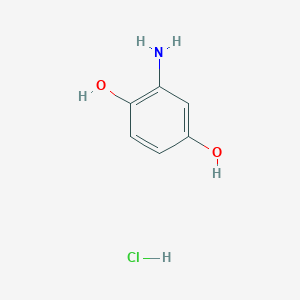

2-Aminobenzene-1,4-diol hydrochloride

Cat. No. B2665965

Key on ui cas rn:

32190-95-7

M. Wt: 161.59

InChI Key: JVYHTZHTBQZEIV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05099057

Procedure details

A one-liter Hastelloy C autoclave equipped with a gas dispersion stirrer and cooling coil is charged with 31 g (0.2 mole) of the 2-nitro-1,4-benzenediol, 500 mL of n-propanol, 7.0 g of 10 percent Pd/C and 10.0 mL of H2O. The sealed reactor is charged with 50 psi of H2 and the temperature is brought to 40° C. and maintained between 40° C.-50° C. during the course of the reaction. After a brief induction period, the uptake of hydrogen becomes extremely rapid and H2 pressure is maintained at about atmospheric pressure during the reaction. Upon completion, no further uptake of H2 is observed. The reactor is cooled to room temperature, opened and 300 mL of concentrated HCl containing ~10 g of SnCl2 2H2O is added to the reaction mixture. The crude product with the catalyst is isolated by filtration. This material is dissolved in 200 g of H2O at 85° C. and the catalyst is removed by filtration. H2O (100-300 mL) is added to the filtrate along with 500 mL of HCl and the catalyst-free material is precipitated from the brown solution. Recrystallization may be carried out in the existing solvent or the semi-pure material can be isolated and air dried to afford 31.6 g of 2-amino-1,4-benzenediol hydrochloride (98 percent yield based on 2-nitro-1,4-benzenediol.

Yield

98%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11])([O-])=O.[H][H].Cl.[Cl:15][Sn]Cl>O.[Cr].[Co].[Pd].C(O)CC>[ClH:15].[NH2:1][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11] |f:5.6,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

31 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC(=C1)O)O

|

|

Name

|

|

|

Quantity

|

7 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CC)O

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cr].[Co]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling coil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The sealed reactor is charged with 50 psi of H2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is brought to 40° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained between 40° C.-50° C. during the course of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

H2 pressure is maintained at about atmospheric pressure during the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product with the catalyst is isolated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the catalyst is removed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

H2O (100-300 mL) is added to the filtrate along with 500 mL of HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the catalyst-free material is precipitated from the brown solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the semi-pure material can be isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.NC1=C(C=CC(=C1)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 31.6 g | |

| YIELD: PERCENTYIELD | 98% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |